molecular formula C19H24N2O3 B8520574 tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B8520574
M. Wt: 328.4 g/mol
InChI Key: RHKKSJUHWWPNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylisoxazole moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)23-18(22)21-11-9-15(10-12-21)17-13-16(20-24-17)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3

InChI Key

RHKKSJUHWWPNKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(5-hydroxy-3-phenyl-4,5-dihydroisoxazol-5-yl)piperidine-1-carboxylate (320 mg, 0.92 mmol) was dissolved in methanol (10 mL). A solution of sodium carbonate (200 mg, 1.9 mmol) in water (10 mL) was added to the mixture. Reaction was stirred at reflux for 2 hours. Methanol was removed from the reaction mixture in vacuo. Remaining aqueous was extracted 2× ethyl acetate. Combined extracts were washed with brine. Organic layer was dried (magnesium sulfate), filtered, and concentrated. Title compound was obtained as off-white solid in 86% yield. (M−C4H8+H)+=273.1.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
86%

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